3-(3-methylphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Description
3-(3-Methylphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a fused heterocyclic compound comprising a triazole ring fused to a partially saturated pyridine ring. The molecule features a 3-methylphenyl substituent at position 3 of the triazole ring and a carboxylic acid group at position 6 of the pyridine moiety. Its molecular formula is C₈H₁₁N₃O₂, with a molecular weight of 181.2 g/mol (calculated from ). The compound’s SMILES notation is CC1=NN=C2N1CC(CC2)C(=O)O, and its InChIKey is BSCMOTNOTCLFAK-UHFFFAOYSA-N . It is cataloged under CAS No. 1221725-50-3 and is primarily utilized in pharmaceutical research as a building block for drug discovery, though specific biological activity data for this compound remain undisclosed in the available literature .
Properties
IUPAC Name |
3-(3-methylphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-3-2-4-10(7-9)13-16-15-12-6-5-11(14(18)19)8-17(12)13/h2-4,7,11H,5-6,8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJFKHOIEIDQHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C3N2CC(CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylphenylhydrazine with 2-cyanopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-(3-methylphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of this compound is in the development of anticancer agents. Research shows that derivatives of triazolo-pyridine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that modifications to the triazolo ring can enhance the compound's activity against leukemia and solid tumors. Specific analogues have been synthesized and tested for their ability to inhibit tumor growth effectively .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. It has shown potential against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Pharmacological Applications
Neuroprotective Effects
Recent studies indicate that 3-(3-methylphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid may possess neuroprotective properties. Research suggests that it can mitigate oxidative stress and inflammation in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects in preclinical models. Its ability to inhibit pro-inflammatory cytokines positions it as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Synthesis and Derivatives
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. Various synthetic methods have been reported that allow for the introduction of different substituents on the triazole ring to enhance biological activity .
Case Studies on Derivatives
Several case studies highlight the synthesis of derivatives that retain or enhance the biological activity of the parent compound. For instance:
- KX2-391 Analogues : A set of analogues derived from this compound showed improved efficacy against specific leukemia cell lines compared to solid tumor lines. This highlights the importance of structural modifications for optimizing therapeutic effects .
- Quinoxaline Derivatives : The synthesis of quinoxaline derivatives from triazolo-pyridine precursors has displayed promising results in terms of antimicrobial and anticancer activities .
Material Science Applications
Polymeric Materials
Research has also explored the incorporation of this compound into polymer matrices to create materials with enhanced mechanical properties and thermal stability. These materials are being investigated for applications in coatings and composite materials due to their unique thermal and mechanical characteristics .
Mechanism of Action
The mechanism of action of 3-(3-methylphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
3-(Difluoromethyl) Derivative
- Compound : 3-(Difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS: 2155855-15-3 ).
- Molecular Formula : C₉H₁₀F₂N₃O₂.
- The hydrochloride salt form (CAS: 2155855-15-3) is commercially available, suggesting improved solubility for pharmacological applications .
3-Phenyl Derivative
- Compound : 3-Phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS: 1525159-29-8 ).
- Molecular Formula : C₁₃H₁₃N₃O₂.
- Lower solubility in aqueous media compared to the methyl-substituted analog due to hydrophobicity .
3-(Chloromethyl) Derivative
- Compound: 3-(Chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine hydrochloride (CAS: Not specified).
- Molecular Formula : C₈H₁₀ClN₃·HCl.
- Key Differences :
Substituent Variations at Position 6
Carboxylate Ester Derivatives
- Compound : Ethyl 3-(3-methylphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate.
- Molecular Formula : C₁₁H₁₅N₃O₂.
- Key Differences :
Carbohydrazide Derivative
- Compound : 3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide (CAS: 1221723-46-1 ).
- Molecular Formula : C₈H₁₂N₄O.
- Key Differences :
Physicochemical and Pharmacological Comparison
Biological Activity
3-(3-methylphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H15N3O2
- SMILES Notation : CC1=CC(=CC=C1)C2=NN=C3N2CC(CC3)C(=O)O
- InChIKey : OQJFKHOIEIDQHQ-UHFFFAOYSA-N
The compound features a triazole ring fused with a pyridine structure, which is known to contribute to various biological activities.
Pharmacological Activities
Research indicates that compounds similar to this compound exhibit a wide range of biological activities:
- Antimicrobial Activity : Triazole derivatives have been reported to possess significant antibacterial and antifungal properties. For instance, studies have demonstrated that certain triazole compounds inhibit the growth of pathogenic bacteria and fungi through various mechanisms such as disrupting cell wall synthesis and inhibiting enzyme activity .
- Anticancer Properties : The compound's structural features suggest potential activity against cancer cells. Triazoles have been associated with the inhibition of cell proliferation in various cancer cell lines. For example, compounds derived from triazoles show promising results in inhibiting tumor growth by inducing apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : Some triazole derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production. This activity is crucial in conditions such as arthritis and other inflammatory diseases .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar triazole compounds often act as inhibitors of key enzymes involved in cellular processes. For example, inhibition of dihydrofolate reductase has been observed in related compounds .
- Receptor Modulation : Some derivatives may interact with specific receptors or ion channels influencing cellular signaling pathways.
Data Table: Biological Activities of Related Triazole Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
